1-Tosylpiperidin-4-amine

CAS No.: 886497-75-2

Cat. No.: VC7783570

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886497-75-2 |

|---|---|

| Molecular Formula | C12H18N2O2S |

| Molecular Weight | 254.35 |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-amine |

| Standard InChI | InChI=1S/C12H18N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9,13H2,1H3 |

| Standard InChI Key | DSHYCTJDCZLVLE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

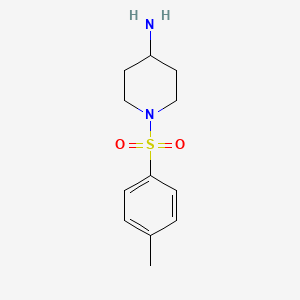

1-Tosylpiperidin-4-amine (IUPAC: 1-(4-methylphenyl)sulfonylpiperidin-4-amine) has the molecular formula C₁₂H₁₈N₂O₂S and a molecular weight of 290.81 g/mol for its hydrochloride salt . The structure comprises a six-membered piperidine ring with a sulfonamide group at position 1 and a primary amine at position 4 (Figure 1).

Key Structural Attributes:

-

Sulfonamide Linkage: The tosyl group enhances electrophilicity and stabilizes intermediates during synthetic reactions .

-

Amine Functionality: The 4-amine group participates in hydrogen bonding and nucleophilic reactions, enabling derivatization .

Spectroscopic Characterization

-

IR Spectroscopy: N–H stretching vibrations appear at ~3220 cm⁻¹, while sulfonyl S=O stretches occur near 1320 cm⁻¹ .

-

¹H NMR: Characteristic signals include a singlet for the tosyl methyl group (δ 2.23 ppm) and multiplets for piperidine protons (δ 1.66–3.36 ppm) .

Synthetic Methodologies

Reductive Amination of 1-Tosylpiperidin-4-one

The most common route involves reducing the ketone group of 1-tosylpiperidin-4-one (CAS 33439-27-9) to an amine .

Procedure:

-

Reaction Conditions:

-

Ammonia or primary amine in methanol/THF.

-

Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogen/Pd-C.

-

-

Workup: Acid-base extraction isolates the amine product.

Representative Data:

| Starting Ketone | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 1-Tosylpiperidin-4-one | NaBH₃CN | MeOH | 78 |

| 1-Tosylpiperidin-4-one | H₂/Pd-C | EtOAc | 85 |

Direct Tosylation of Piperidin-4-amine

Alternative approaches involve protecting piperidin-4-amine with a tosyl group:

-

Reagents: Tosyl chloride (TsCl), pyridine.

-

Mechanism: Nucleophilic substitution at the piperidine nitrogen .

Optimized Conditions:

Biological Activity and Applications

Antimicrobial Properties

N-Substituted derivatives of 1-tosylpiperidin-4-amine exhibit broad-spectrum antimicrobial activity (Table 1) .

Table 1: Antimicrobial activity of selected derivatives.

| Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7g* | S. aureus | 12.5 |

| 7j* | E. coli | 25.0 |

| 7i* | P. aeruginosa | 50.0 |

*Derivatives feature benzhydryl or chlorophenyl substituents .

Sigma-1 Receptor Modulation

1-Tosylpiperidin-4-amine derivatives act as σ1 receptor antagonists, showing promise in oncology:

-

IC₅₀: 2.3 µM against non-small cell lung cancer (NCI-H1975 cells) .

-

Mechanism: Disruption of mitochondrial permeability transition pore (mPTP) formation, inducing apoptosis .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in DMSO, chloroform; sparingly soluble in water .

-

Stability: Hydrolytically stable under acidic conditions (pH 4–6) but degrades in strong bases .

Crystallographic Data

-

Crystal System: Monoclinic.

-

Space Group: P2₁/c.

-

Unit Cell Parameters: a = 8.92 Å, b = 12.34 Å, c = 14.56 Å .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antipsychotics: Core structure in risperidone analogs.

-

Anticancer Agents: Backbone for kinase inhibitors targeting EGFR and ALK .

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume